3-(2,2-dimethylpropanoylamino)-N-[[4-[[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]methyl]phenyl]methyl]benzamide
Overview
Description
3-(2,2-dimethylpropanoylamino)-N-[[4-[[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]methyl]phenyl]methyl]benzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylpropanoylamino)-N-[[4-[[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]methyl]phenyl]methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3-(2,2-dimethylpropanoylamino)benzoic acid, which is then subjected to further reactions to introduce the benzoyl and phenyl groups. Common reagents used in these reactions include acyl chlorides, amines, and catalysts to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dimethylpropanoylamino)-N-[[4-[[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]methyl]phenyl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2,2-dimethylpropanoylamino)-N-[[4-[[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]methyl]phenyl]methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,2-dimethylpropanoylamino)-N-[[4-[[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]methyl]phenyl]methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2- [7- (2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindo l-5-yl]acetic acid
- methyl 3-(2,2-dimethylpropanoylamino)-5-(hydroxymethyl)benzoate
Uniqueness
Compared to similar compounds, 3-(2,2-dimethylpropanoylamino)-N-[[4-[[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]methyl]phenyl]methyl]benzamide stands out due to its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N-[[4-[[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]methyl]phenyl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O4/c1-31(2,3)29(39)35-25-11-7-9-23(17-25)27(37)33-19-21-13-15-22(16-14-21)20-34-28(38)24-10-8-12-26(18-24)36-30(40)32(4,5)6/h7-18H,19-20H2,1-6H3,(H,33,37)(H,34,38)(H,35,39)(H,36,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALJCLPTFYFXHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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